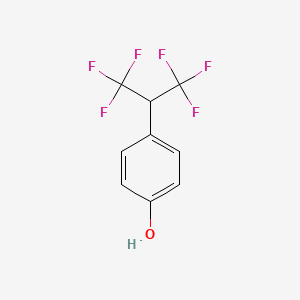
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of a phenol group attached to a hexafluoropropyl moiety. This compound is widely used in various scientific and industrial applications due to its high stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene with phenol in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where hexafluoropropylene and phenol are reacted under optimized conditions. The process may include steps such as distillation and purification to obtain the final product with desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol involves its interaction with molecular targets such as enzymes and proteins. The hexafluoropropyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The phenol group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties but different functional groups.
Hexafluoroisopropanol: Another fluorinated alcohol with applications in organic synthesis and material science.
Uniqueness
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol is unique due to the combination of a phenol group with a hexafluoropropyl moiety, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring high-performance materials and precise chemical reactions .
Eigenschaften
CAS-Nummer |
63780-72-3 |
|---|---|
Molekularformel |
C9H6F6O |
Molekulargewicht |
244.13 g/mol |
IUPAC-Name |
4-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenol |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)7(9(13,14)15)5-1-3-6(16)4-2-5/h1-4,7,16H |
InChI-Schlüssel |
LKJWDWUXGCKFPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(F)(F)F)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


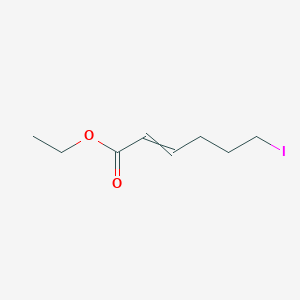
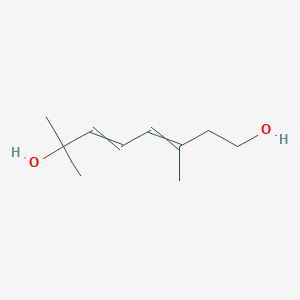
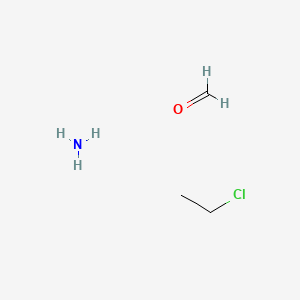

![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
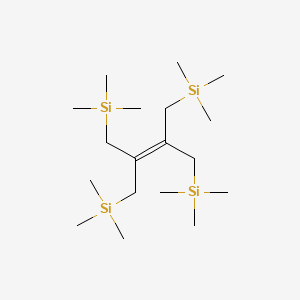

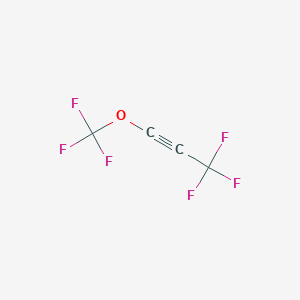
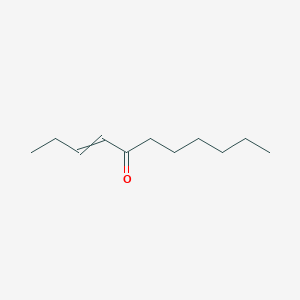
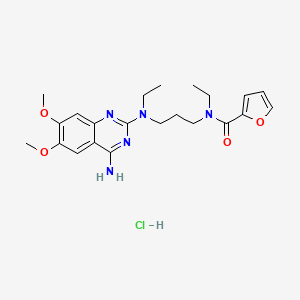
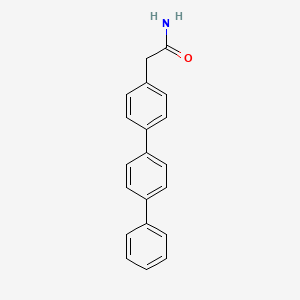
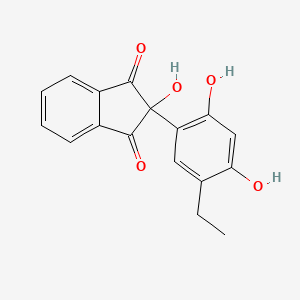
![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
